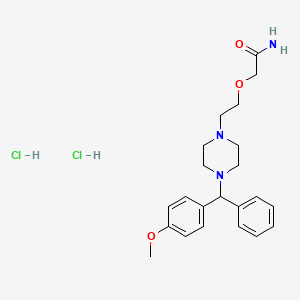
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-((4-methoxyphenyl)phenylmethyl)piperazine.
Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Acetamide Formation: The final step involves the reaction of the ethoxylated piperazine derivative with chloroacetamide to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 2-(2-(4-((4-Hydroxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide.
Reduction: Formation of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethylamine.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and acetamide moieties.
2-(4-Methoxyphenyl)ethanol: Contains the methoxyphenyl group and an ethanol moiety.
4-Ethyl-2-methoxyphenol: Contains a methoxyphenyl group with an ethyl substituent.
Uniqueness
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is unique due to its combination of a piperazine ring, methoxyphenyl group, and acetamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
83881-43-0 |
|---|---|
Fórmula molecular |
C22H31Cl2N3O3 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
2-[2-[4-[(4-methoxyphenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O3.2ClH/c1-27-20-9-7-19(8-10-20)22(18-5-3-2-4-6-18)25-13-11-24(12-14-25)15-16-28-17-21(23)26;;/h2-10,22H,11-17H2,1H3,(H2,23,26);2*1H |
Clave InChI |
QXFFCZGQTGPGKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCOCC(=O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




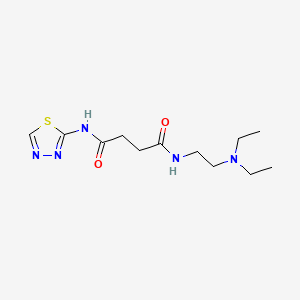

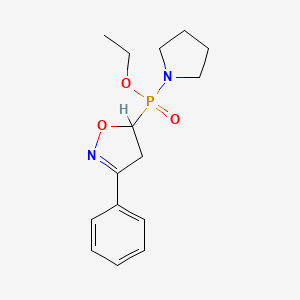
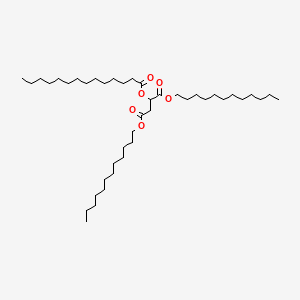


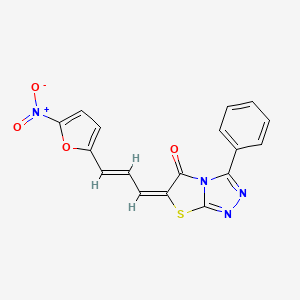
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
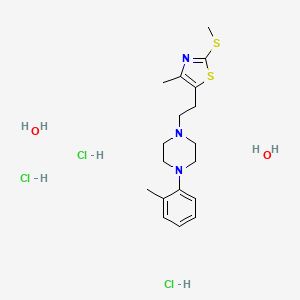


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)
